Alogliptin Benzoate Alogliptin Benzoate Alogliptin benzoate is a benzoate salt obtained by combining equimolar amounts of alogliptin and benzoic acid. Used for treatment of type 2 diabetes. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent. It contains an alogliptin(1+).
Alogliptin Benzoate is the benzoate salt form of alogliptin, a selective, orally bioavailable, pyrimidinedione-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. In addition to its effect on glucose levels, alogliptin may inhibit inflammatory responses by preventing the toll-like receptor 4 (TLR-4)-mediated formation of proinflammatory cytokines.
See also: Alogliptin (has active moiety); Alogliptin Benzoate; Pioglitazone Hydrochloride (component of); Alogliptin Benzoate; METformin Hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 850649-62-6
VCID: VC21338210
InChI: InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1
SMILES: CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Molecular Formula: C25H27N5O4
Molecular Weight: 461.5 g/mol

Alogliptin Benzoate

CAS No.: 850649-62-6

VCID: VC21338210

Molecular Formula: C25H27N5O4

Molecular Weight: 461.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Alogliptin Benzoate - 850649-62-6

Description

Alogliptin benzoate is a pharmaceutical compound used primarily in the management of type 2 diabetes mellitus. It is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). These incretins play a crucial role in regulating blood glucose levels by enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner .

Pharmacological Action

Alogliptin inhibits DPP-4, thereby increasing the levels of active incretins in the plasma. This action enhances glucose-dependent insulin secretion from pancreatic beta cells and suppresses glucagon secretion, contributing to improved glycemic control . Additionally, GLP-1 promotes satiety, reduces food intake, and slows gastric emptying, further aiding in blood sugar management .

Clinical Uses and Efficacy

Alogliptin benzoate is used in conjunction with diet and exercise to manage hyperglycemia in patients with type 2 diabetes. It is often prescribed as monotherapy or in combination with other antidiabetic medications like metformin .

Efficacy in Hemodialysis Patients

Studies have demonstrated the efficacy of alogliptin benzoate in hemodialysis patients with type 2 diabetes. A two-year study showed significant reductions in hemoglobin A1c (HbA1c) and glycated albumin (GA) levels, with minimal adverse effects . The results suggest that alogliptin benzoate is a viable treatment option for diabetic patients undergoing hemodialysis.

Pharmacokinetics and Dosage

Alogliptin is administered orally, typically once daily, due to its sustained DPP-4 inhibition over 24 hours . The usual recommended dosage is 25 mg per day, although lower doses (e.g., 6.25 mg) may be used in specific populations, such as those with renal impairment or hemodialysis patients .

Pharmacokinetic Data

ParameterValue
Peak DPP-4 Inhibition (25 mg dose)94% to 99%
Mean Inhibition at 24 hours82% to 97%
Plasma Half-LifeApproximately 21 hours
BioavailabilityHigh oral bioavailability

Safety and Side Effects

Alogliptin is generally well-tolerated, with a low risk of hypoglycemia and minimal impact on body weight . Common side effects include nasopharyngitis, headache, and upper respiratory tract infections. In rare cases, it may cause severe joint pain and has been associated with an increased risk of heart failure, as noted by the FDA in 2016 .

CAS No. 850649-62-6
Product Name Alogliptin Benzoate
Molecular Formula C25H27N5O4
Molecular Weight 461.5 g/mol
IUPAC Name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid
Standard InChI InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1
Standard InChIKey KEJICOXJTRHYAK-XFULWGLBSA-N
Isomeric SMILES CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O
SMILES CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Canonical SMILES CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Appearance Solid powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-((6-((3R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) benzonitrile
alogliptin
nesina
SYR 322
SYR-322
SYR322
PubChem Compound 16088021
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator